Dialuminium nickel tetraoxide

Description

Properties

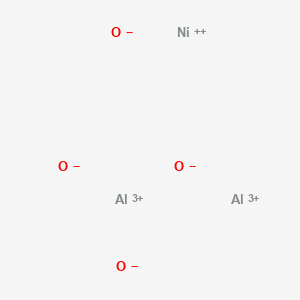

IUPAC Name |

dialuminum;nickel(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Ni.4O/q2*+3;+2;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADDCINVIUHXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893152 | |

| Record name | Nickel aluminate (NiAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.654 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Aluminum nickel oxide (Al2NiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12004-35-2 | |

| Record name | Aluminum nickel oxide (Al2NiO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum nickel oxide (Al2NiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel aluminate (NiAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dialuminium nickel tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Synthesis and Fabrication of Dialuminium Nickel Tetraoxide

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state methods are traditional approaches that involve the direct reaction of solid precursors at elevated temperatures to form the desired spinel structure.

The most conventional method for synthesizing dialuminium (B1238714) nickel tetraoxide is the solid-state reaction, which involves the intimate mixing of precursor powders, typically nickel (II) oxide (NiO) and aluminium oxide (Al₂O₃). questjournals.orgresearchgate.net This mixture is then subjected to high-temperature calcination. The formation of the nickel aluminate spinel structure through this route requires significant thermal energy to facilitate the counter-diffusion of Ni²⁺ and Al³⁺ ions across the interface of the oxide particles. researchgate.net

This process is recognized as the simplest synthesis route but often necessitates high calcination temperatures, generally between 1200°C and 1500°C, and extended reaction times to ensure complete conversion to the NiAl₂O₄ spinel phase. researchgate.net A drawback of this method is the potential for difficulty in achieving a stoichiometric product with a low surface area due to the high temperatures involved. questjournals.orgresearchgate.net Research has shown that a suitable sintering temperature is around 1200°C, as the formation reaction is complete at this point, yielding a product with relatively small particles and a higher surface area compared to synthesis at even higher temperatures. researchgate.net The formation process involves the oxidation of precursors if not starting from oxides, the decomposition of any carbonate or nitrate (B79036) salts, and finally the solid-state reaction between the resulting nickel and aluminum oxides. researchgate.net

| Precursors | Sintering Temperature (°C) | Reaction Time | Key Finding |

| Ni₂O₃, γ-Al₂O₃ | 1200 | Not specified | Determined as a suitable temperature for complete reaction and relatively small particles. researchgate.net |

| NiO, Al₂O₃ | 1200-1500 | Long periods | High temperatures are required for ion diffusion. researchgate.net |

| NiCO₃, Al powders | 900 | 2 hours | Pre-milling for 5 hours allows for a significantly lower synthesis temperature compared to traditional methods. questjournals.org |

This table summarizes parameters for conventional solid-state synthesis of Dialuminium Nickel Tetraoxide based on research findings.

Mechanochemical synthesis and mechanical alloying present an alternative to purely thermal solid-state reactions. These techniques utilize mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. For this compound, this process involves milling a mixture of precursor powders, such as nickel oxide and aluminum oxide or nickel carbonate and aluminum. questjournals.orgresearchgate.net

The intense mechanical action during milling reduces particle size, increases the surface area and creates defects, which enhances the reactivity of the precursors. csic.es This activation can significantly lower the temperature required for subsequent heat treatment (annealing) to form the single-phase spinel. csic.esd-nb.info In some cases, the NiAl₂O₄ spinel phase can be formed directly through extended milling without any subsequent thermal treatment. csic.es For instance, nanostructured NiAl₂O₄ spinel was successfully prepared from NiO and Al₂O₃ powders after 60 hours of ball milling. questjournals.org A combination of milling and annealing is more common; one study found that 15 hours of milling followed by a 2-hour heat treatment at 1100°C was sufficient to produce the desired spinel. csic.es This is a considerably lower temperature than required for conventional solid-state reactions. researchgate.net

| Precursors | Milling Time (h) | Annealing Temperature (°C) | Annealing Time (h) | Resulting Crystallite Size (nm) |

| NiO/Al₂O₃ spent catalyst | 60 | None | N/A | 12 |

| NiO/Al₂O₃ spent catalyst | 15 | 1100 | Not specified | Not specified |

| NiCO₃, Al | 5 | 900 | 2 | <100 |

| NiO, Al₂O₃ | up to 168 | Not specified | Not specified | Not specified |

This table presents various parameters for the mechanochemical synthesis of this compound as reported in different studies.

Microwave-assisted synthesis is a more recent high-temperature technique that utilizes microwave energy for rapid and uniform heating of the precursors. researchgate.net This method can significantly accelerate the formation of the this compound spinel, leading to shorter reaction times compared to conventional furnace heating. researchgate.netchalcogen.ro The process can be applied in various ways, including microwave-assisted solid-state reactions and microwave-assisted combustion or co-precipitation methods. researchgate.netnih.gov

In a microwave-assisted reaction, the precursors (e.g., a mixture of NiO and Al₂O₃ powders) absorb microwave radiation, which generates heat volumetrically within the material. researchgate.net This efficient heating mechanism can lead to the formation of NiAl₂O₄ in a matter of minutes. researchgate.net For example, the formation of NiAl₂O₄ spinel has been reported from a NiO-Al₂O₃ powder mixture at 1400°C in just 15 minutes using microwave-assisted reaction sintering. researchgate.netresearchgate.net The rapid and energy-efficient nature of this technique makes it an attractive alternative for producing nanocrystalline materials. acs.org

| Precursors | Synthesis Method | Temperature (°C) | Time | Key Finding |

| NiO, Al₂O₃ | Microwave-assisted reaction sintering | 1400 | 15 min | Rapid formation of NiAl₂O₄ spinel. researchgate.netresearchgate.net |

| Nickel and aluminum hydroxides | Microwave heating from coprecipitated mixture | Not specified | Not specified | A viable route for NiAl₂O₄ production. nih.gov |

| Metal nitrates, Opuntia dilenii haw extract | Microwave combustion method (MCM) | Not specified | Not specified | Plant extract provides an economical synthesis route. researchgate.net |

This table summarizes findings on the microwave-assisted synthesis of this compound.

Mechanochemical Synthesis and Mechanical Alloying Approaches

Wet-Chemical and Solution-Based Synthesis Strategies

Wet-chemical methods involve the reaction of precursors in a liquid medium. These strategies generally offer better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state reactions.

The sol-gel method is a versatile wet-chemical technique used to produce high-purity and homogeneous nanoparticles of this compound at lower temperatures than solid-state reactions. d-nb.infoazom.com The process begins with the hydrolysis and condensation of molecular precursors, typically metal alkoxides or inorganic salts like nickel nitrate and aluminum nitrate, in a solvent. chalcogen.roresearchgate.net This leads to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid.

Further processing causes the sol to evolve into a "gel," an interconnected, rigid network with pores filled with the solvent. chalcogen.ro The gel is then dried to remove the liquid and subsequently calcined at a specific temperature to decompose organic residues and crystallize the NiAl₂O₄ spinel phase. researchgate.netkarazin.ua The calcination temperature is a critical parameter influencing the final particle size and crystallinity. researchgate.net For instance, NiAl₂O₄ nanoparticles have been successfully formed at temperatures between 900°C and 1300°C via this method. researchgate.netkarazin.ua A popular variant is the sol-gel auto-combustion method, where a fuel or chelating agent like citric acid or diethanolamine (B148213) is added to the precursor solution. d-nb.infoazom.com Upon heating, the gel undergoes a self-sustaining combustion reaction, which provides the energy for the formation of the spinel, often resulting in a fine, high-surface-area powder. d-nb.info

| Precursors | Chelating Agent/Fuel | Calcination Temperature (°C) | Resulting Crystallite Size (nm) |

| Nickel nitrate, Aluminum nitrate | Diethanolamine (DEA) | 1200 | Not specified |

| Nickel nitrate, Aluminum nitrate | Citric Acid | 1000 | 44 - 57 |

| Metal nitrates | Not specified | 900 | Not specified |

| Nickel nitrate, Aluminum nitrate | Ethylenediamine | 900 | Not specified |

| Nickel nitrate, Aluminum nitrate | Not specified | 700 - 1300 | 5.78 - 20.55 |

This table outlines parameters for the sol-gel synthesis of this compound from various studies.

Co-precipitation is another widely used wet-chemical method for synthesizing this compound. questjournals.orgd-nb.info This technique involves dissolving stoichiometric amounts of precursor salts, such as nickel and aluminum nitrates, in a suitable solvent, typically water. bilkent.edu.tr A precipitating agent, such as a strong base like sodium hydroxide (B78521) (NaOH), is then added to the solution. bilkent.edu.tr This causes the simultaneous precipitation of the metal cations as hydroxides or carbonates. researchgate.net

The resulting precipitate is a highly intimate and homogeneous mixture of the precursor compounds. nih.gov This precursor is then separated from the solution by filtration, washed to remove impurities, and dried. The final step is calcination at an elevated temperature to decompose the hydroxides and form the crystalline NiAl₂O₄ spinel. bilkent.edu.tr The co-precipitation method is valued for its simplicity and ability to produce nanocrystalline powders. researchgate.netbilkent.edu.tr For example, NiAl₂O₄ spinels have been prepared by this route followed by calcination at 800°C, resulting in crystallite sizes ranging from 8.8 to 22.4 nm. bilkent.edu.tr

| Precursors | Precipitating Agent | Calcination Temperature (°C) | Calcination Time (h) | Resulting Crystallite Size (nm) |

| Nickel and aluminum salts | Not specified | Not specified | Not specified | A common method for NiAl₂O₄ synthesis. questjournals.orgresearchgate.net |

| Nickel and aluminum nitrates | NaOH | 800 | 5 | 8.8 - 22.4 |

| Nickel and aluminum salts | Not specified | Not specified | Not specified | Used to prepare precursors for microwave heating. nih.gov |

This table summarizes reported parameters for the co-precipitation synthesis of this compound.

Solution Combustion Synthesis (SCS)

Solution Combustion Synthesis (SCS) is a versatile and efficient method for producing fine, crystalline ceramic powders, including this compound (NiAl2O4), without requiring intermediate decomposition steps. iust.ac.irresearchgate.net This technique involves a self-sustaining exothermic reaction between an oxidant, typically a metal nitrate like nickel nitrate and aluminum nitrate, and an organic fuel. researchgate.netmdpi.com The process is valued for its ability to create a quasi-atomic dispersion of cations in a liquid precursor, which facilitates the synthesis of powders with small particle sizes and high purity at lower temperatures. iust.ac.irresearchgate.net

Various fuels can be employed in SCS, each influencing the characteristics of the final product. Commonly used fuels include urea (B33335), glycine (B1666218), citric acid, and diethanolamine (DEA). iust.ac.irmdpi.comd-nb.info For instance, the use of glycine as a fuel has been shown to be effective in producing fine, fluffy, and foamy NiAl2O4 spinel particles. iust.ac.irresearchgate.net In a typical process, stoichiometric amounts of metal nitrates are dissolved in a solvent, followed by the addition of the fuel. d-nb.info The mixture is then heated, leading to the formation of a gel that eventually self-ignites. d-nb.info This combustion process releases significant amounts of gases, contributing to the porous nature of the resulting powder. d-nb.info

The properties of the synthesized NiAl2O4 can be further modified by post-synthesis annealing at different temperatures. imp.kiev.ua For example, a study demonstrated the synthesis of a NiO/NiAl2O4 nanocomposite using SCS, which was then annealed at 500°C, 700°C, and 900°C. It was observed that the crystallite size and crystallinity of the samples increased with the annealing temperature. imp.kiev.ua

Table 1: Comparison of Fuels in Solution Combustion Synthesis of NiAl2O4

| Fuel | Resulting Powder Characteristics | Reference |

| Glycine | Fluffy, foamy, fine particles | iust.ac.irresearchgate.net |

| Urea | Larger particles compared to glycine | researchgate.net |

| Diethanolamine (DEA) | Dark brown powders | d-nb.info |

| Citric Acid | Leads to high catalytic activity | mdpi.com |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are effective wet-chemical methods for producing NiAl2O4 nanoparticles with controlled properties. sid.irresearchgate.net These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave. scribd.commdpi.comslideshare.net These methods offer advantages such as lower processing temperatures compared to solid-state reactions and the ability to produce materials that may not be stable at higher temperatures. scribd.comslideshare.net

In a typical solvothermal synthesis of NiAl2O4, precursors like aluminum nitrate and nickel nitrate are dissolved in a solvent such as ethanol (B145695). researchgate.net A precipitating agent, like sodium hydroxide, is then added to form a precipitate. researchgate.net This mixture is then sealed in an autoclave and heated. For instance, NiAl2O4 nanoparticles with an average size of 30 nm have been successfully synthesized at 600°C using ethanol as the solvent. researchgate.net

The key to these methods is the precise control over reaction parameters like temperature, pressure, solvent type, and precursor concentration, which allows for the tailoring of the particle size, morphology, and crystallinity of the final product. scribd.commdpi.com While hydrothermal synthesis uses water as the solvent, solvothermal methods employ organic solvents, which can enhance reaction conditions and influence the properties of the synthesized materials. scribd.commdpi.com

Sonochemical Synthesis

Sonochemical synthesis utilizes the energy of high-intensity ultrasound to induce chemical reactions. This method has been successfully applied to the preparation of nanosized nickel aluminate spinel. iust.ac.irminsocam.org The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles.

One of the key advantages of the sonochemical method is the ability to produce single-phase NiAl2O4 spinel at relatively low temperatures. For example, single-phase NiAl2O4 has been prepared sonochemically with a subsequent heat treatment at 950°C for 14 hours. iust.ac.ir This is a significantly lower temperature than required for traditional solid-state reactions. iust.ac.irresearchgate.net The method is known for producing nanoparticles with a uniform morphology and without significant agglomeration. researchgate.net

Polymer Solution Routes and Thermal Decomposition

Polymer solution routes, often coupled with thermal decomposition, offer a versatile approach for synthesizing NiAl2O4 nanoparticles with controlled size and structure. imp.kiev.uasid.ir This method involves the formation of a polymeric gel that traps metal cations, ensuring a homogeneous distribution of the precursors. sid.ir Subsequent thermal decomposition of this gel removes the organic components and leads to the formation of the desired oxide. lew.ro

One common approach is the polymer-assisted gel method, where metal salts are dissolved in a solution containing polymeric precursors and a crosslinker. sid.ir A free-radical polymerization reaction then forms a gel, trapping the metal ions within its three-dimensional network. sid.ir This gel is then calcined at a specific temperature, for instance at 800°C for 2 hours, to produce NiAl2O4 nanopowders. sid.ir This technique can yield nanoparticles with a uniform size distribution, for example, in the range of 35 to 100 nm. sid.ir

Another variation is the thermal decomposition of polynuclear coordination compounds. In this method, complex compounds containing both nickel and aluminum, with ligands like malate (B86768) anions, are synthesized first. lew.ro These precursor complexes are then thermally decomposed at relatively low temperatures. For example, the crystallization of the spinel phase can occur at 450°C, with a well-crystallized single-phase spinel being obtained after treatment at 800°C for one hour. lew.ro This method has been shown to produce crystallite sizes in the range of 10–17 nm. lew.ro

Advanced Fabrication Methods for Nanostructured NiAl2O4

Design and Synthesis of NiAl2O4 Nanocrystals and Nanoparticles

The synthesis of NiAl2O4 nanocrystals and nanoparticles is an area of significant research interest due to their enhanced properties compared to bulk materials. imp.kiev.uacivilica.com Various "soft chemistry" or wet-chemical methods are employed to achieve fine control over particle size, morphology, and phase purity. sid.irresearchgate.net These methods include sol-gel synthesis, co-precipitation, and combustion methods. d-nb.inforesearchgate.net

The sol-gel auto-combustion method, for example, allows for the synthesis of NiAl2O4 nanoparticles by dissolving metal nitrates in a solvent and adding a fuel like diethanolamine. d-nb.info The resulting gel self-ignites upon heating, producing the desired nanoparticles. d-nb.info The final properties of these nanocrystals are highly dependent on post-synthesis calcination temperatures. For instance, a single phase of NiAl2O4 with a long-range ordered structure can be obtained after calcination at 1200°C. d-nb.info

Another approach involves the thermal decomposition of citrate (B86180) precursors, which has been used to obtain NiAl2O4 nanoparticles with a particle size of 17 nm after annealing at 650°C. akjournals.com The choice of synthesis route significantly impacts the resulting properties. For instance, the polymer-assisted synthesis method is capable of producing nanomaterials with controlled sizes and structures. sid.ir Research has shown the production of NiAl2O4 nanopowders with particle sizes ranging from 35 to 100 nm using this technique. sid.ir

Table 2: Synthesis Methods and Resulting NiAl2O4 Nanoparticle Characteristics

| Synthesis Method | Precursors/Reagents | Calcination/Annealing Temperature | Resulting Particle/Crystallite Size | Reference |

| Sol-gel auto combustion | Metal nitrates, diethanolamine | 1200°C | ~50 nm | d-nb.info |

| Citrate precursor method | Coprecipitated citrates of Ni2+ and Al3+ | 650°C | 17 nm | akjournals.com |

| Polymer-assisted gel method | Metal salts, polymeric precursors | 800°C | 35-100 nm | sid.ir |

| Thermal decomposition of malate complexes | Polynuclear malate complexes | 800°C | 10-17 nm | lew.ro |

Ultrasound-Assisted Direct Micelle Methods for Nanostructures

The ultrasound-assisted direct micelle (UADM) method is an advanced technique for the fabrication of organized nanostructures, such as core/shell structures. benthamdirect.comresearchgate.netingentaconnect.com This method utilizes non-ionic surfactant-based vesicles, known as niosomes, which are coherent and self-organizing structures, in conjunction with ultrasound. benthamdirect.comresearchgate.netingentaconnect.com

In a recent study, Ni/NiAl2O4 core/shell nanostructures were successfully synthesized using the UADM method. benthamdirect.comresearchgate.netingentaconnect.com This innovative approach allows for the creation of tailored nanomaterials with specific properties. The synthesis conditions for producing these core/shell structures can be optimized using statistical methods like Design of Experiments (DOE). benthamdirect.comresearchgate.netingentaconnect.com The resulting nanostructures can be characterized by a variety of techniques, including scanning and transmission electron microscopy (SEM and TEM), to confirm their morphology and structure. benthamdirect.comresearchgate.netingentaconnect.com This method represents a foundational framework for developing novel nanomaterials for various advanced applications. benthamdirect.comresearchgate.netingentaconnect.com

Formation of Core/Shell Nanostructures (e.g., Ni/NiAl₂O₄)

The development of core/shell nanostructures, particularly those involving a nickel (Ni) core and a this compound (NiAl₂O₄) shell, represents a significant advancement in materials science. This architecture encapsulates the active metal core within a protective, often porous, shell, which can prevent sintering and agglomeration of the active metal particles at high temperatures, thereby enhancing catalytic stability and lifespan. akademiabaru.comusask.ca Various synthesis techniques have been explored to fabricate these complex nanostructures, each offering distinct advantages in controlling particle size, morphology, and interfacial properties.

A prevalent strategy for creating Ni/NiAl₂O₄ core/shell structures involves the initial synthesis of nickel nanoparticles followed by the formation of an alumina (B75360) or nickel aluminate shell. One such method is the chemical reduction method coupled with aluminum isopropoxide hydrolysis . akademiabaru.com In this process, nickel nanoparticles are first synthesized and then dispersed in a solution containing an alumina precursor, like aluminum isopropoxide. The hydrolysis of the precursor leads to the deposition of an alumina (Al₂O₃) layer onto the nickel core. Subsequent calcination at elevated temperatures (e.g., 800°C) facilitates the transformation of the amorphous alumina shell into a crystalline structure and can promote the formation of the NiAl₂O₄ spinel phase at the core-shell interface. akademiabaru.comchemrxiv.org This encapsulation effectively shields the nickel core, maintaining a small crystallite size even after high-temperature treatment. akademiabaru.com

Another versatile technique is the microemulsion method . usask.ca This approach utilizes a water-in-oil microemulsion system where aqueous nanodroplets act as nanoreactors for the synthesis of the core and shell materials. The size of the nanoparticles can be controlled by adjusting the water-to-surfactant ratio. For Ni@Al₂O₃ core-shell catalysts, this method has been shown to produce catalysts with high surface areas (≥ 200 m²/g) and small particle sizes. Temperature-programmed reduction (TPR) and X-ray photoelectron spectroscopy (XPS) analyses have confirmed that the NiAl₂O₄ species is a primary component in these catalysts, indicating a strong interaction between the nickel core and the alumina support. usask.ca

The ultrasound-assisted direct micelle (UADM) method has also been successfully employed for the synthesis of Ni/NiAl₂O₄ core/shell nanostructures. benthamdirect.comresearchgate.netingentaconnect.com This technique utilizes non-ionic surfactant-based vesicles (niosomes) which self-assemble into organized structures that template the formation of the core/shell nanoparticles. benthamdirect.comresearchgate.netingentaconnect.com The use of ultrasound energy aids in the dispersion of precursors and promotes the chemical reactions, leading to the formation of the desired nanostructures. The synthesis conditions can be optimized using a design of experiments (DOE) approach to control the final properties of the material. benthamdirect.comresearchgate.netingentaconnect.com

Furthermore, the combustion method offers a rapid and efficient route to produce NiO/NiAl₂O₄ nanofibers. researchgate.net This synthesis involves the combustion of a mixture containing nickel and aluminium nitrates and a fuel like glycine. The exothermic reaction generates high temperatures quickly, leading to the formation of the desired crystalline phases. This method can produce nanofibers where a NiAl₂O₄ core is covered by a NiO nanolayer. researchgate.net

The table below summarizes key findings from a study on NiO@Al₂O₃ core-shell materials synthesized via chemical reduction and hydrolysis, highlighting the effect of composition on the material's physical properties after calcination at 800°C. The formation of NiAl₂O₄ spinel components was suspected in these samples. akademiabaru.com

| Sample Composition | NiO Crystallite Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

| 81% NiO@Al₂O₃ | 12.7 | 49.3 | 0.20 | 16.5 |

| 58% NiO@Al₂O₃ | 12.3 | 59.5 | 0.25 | 16.6 |

Table 1: Physical properties of NiO@Al₂O₃ core-shell nanostructures calcined at 800°C. Data sourced from akademiabaru.com.

Characterization of these core/shell structures is crucial to confirm their morphology and composition. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the core-shell architecture and particle size distribution. usask.cabenthamdirect.com X-ray Diffraction (XRD) is employed to identify the crystalline phases present, such as Ni, Al₂O₃, and the NiAl₂O₄ spinel. akademiabaru.comusask.ca Nitrogen adsorption-desorption analysis provides data on the surface area and porosity of the materials. akademiabaru.com

The research findings below compare the catalytic performance of Ni@Al₂O₃ core-shell catalysts with conventional supported catalysts in the dry reforming of methane (B114726), demonstrating the advantages of the core-shell design.

| Catalyst | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio |

| 20%Ni@Al₂O₃ (Core-Shell) | ~55 | ~57 | ~1.0 |

| Supported Catalyst | < 55 | < 57 | ~0.9 |

Table 2: Catalytic performance in dry reforming of methane at 750°C. Data sourced from usask.ca.

Advanced Structural Elucidation and Characterization of Dialuminium Nickel Tetraoxide

Crystallographic Analysis of Spinel Structure

Dialuminium (B1238714) nickel tetraoxide, commonly known as nickel aluminate, crystallizes in the spinel structure. This framework is characterized by a cubic close-packed arrangement of oxygen ions, with cations occupying tetrahedral and octahedral interstitial sites.

X-ray diffraction (XRD) studies consistently identify the crystal structure of dialuminium nickel tetraoxide as a cubic spinel belonging to the Fd-3m space group. aip.orgaip.orgnih.govd-nb.info Rietveld analysis of XRD data confirms this crystallographic phase. aip.orgaip.orgnih.gov The unit cell of the spinel structure contains eight formula units of NiAl₂O₄. electrochemsci.org

The lattice parameter, a, is a crucial variable that is influenced by synthesis conditions and thermal history. Variations in the reported lattice parameter can be seen across different studies, reflecting these dependencies. For instance, a Rietveld analysis using Fullprof software determined a cell parameter of a = 8.03990(5) Å. aip.orgaip.org Another study reported a slightly different value of a = 8.04025(6) Å at 100 °C from neutron diffraction data. osti.gov The table below summarizes unit cell parameters from various research findings.

| Synthesis/Annealing Condition | Lattice Parameter (a) in Å | Reference |

| Standard solid-state reaction | 8.03990(5) | aip.org |

| Annealed at 100 °C | 8.04025(6) | osti.gov |

| Annealed at 800 °C | 8.0483(1) | arizona.edu |

| Annealed at 1500 °C | 8.0531(1) | arizona.edu |

| Fitted with Fd3m symmetry | 8.049 | nih.gov |

This table is interactive and allows for sorting and filtering of data.

This compound is a partially inverse spinel. arizona.eduresearchgate.net In a normal spinel structure, divalent cations (Ni²⁺) would occupy tetrahedral (A) sites, and trivalent cations (Al³⁺) would occupy octahedral (B) sites. However, in NiAl₂O₄, a significant degree of cation disorder occurs. The general formula for a spinel can be written as (A₁₋ₓBₓ)[AₓB₂₋ₓ]O₄, where parentheses denote tetrahedral sites and square brackets denote octahedral sites. The variable x is the degree of inversion, which represents the fraction of trivalent (Al³⁺) cations on the tetrahedral sites. arizona.edu For a normal spinel, x = 0, and for a fully inverse spinel, x = 1.

At ambient temperature, the inversion parameter for NiAl₂O₄ is high, approximately 0.8 to 0.9, indicating an almost fully inverted cation distribution. ubbcluj.ronih.gov This means that the majority of Al³⁺ ions are on the tetrahedral sites, while Ni²⁺ ions are predominantly on the octahedral sites, along with the remaining Al³⁺ ions. nih.govelectrochemsci.orgresearchgate.net The degree of inversion is temperature-dependent; as the annealing temperature increases, the cation distribution becomes more random, and the inversion parameter decreases. arizona.eduubbcluj.ro However, one study noted that due to the small range of variation of the inversion parameter upon thermal treatment (from 800 to 1200 °C), no significant differences were found in the Raman spectra of samples quenched at different temperatures. nih.gov

The table below presents data on the inversion parameter at various temperatures from neutron and X-ray diffraction studies.

| Annealing Temperature (°C) | Inversion Parameter (i or x) | Reference |

| 100 | 0.88(1) | osti.gov |

| 650 | 0.87(1) | osti.gov |

| 800 | 0.84(2) | arizona.edu |

| 950 | 0.83(2) | osti.gov |

| 1200 | 0.76(2) | arizona.edu |

| 1500 | 0.76(2) | arizona.edu |

This table is interactive and allows for sorting and filtering of data.

The synthesis method and subsequent processing parameters, particularly calcination temperature, have a profound effect on the crystallinity and phase purity of the resulting this compound. d-nb.inforesearchgate.net Various techniques are employed for its synthesis, including solid-state reactions, sol-gel methods, co-precipitation, and mechano-chemical synthesis. d-nb.infonrct.go.th

Using a sol-gel auto-combustion method, the formation of the NiAl₂O₄ spinel structure was observed to begin at 800 °C, with intermediate phases of NiO and Al₂O₃ present. d-nb.info A single, pure phase of NiAl₂O₄ was achieved only after calcination at 1200 °C. d-nb.info The sharp diffraction peaks at this temperature indicate a long-range ordered, highly crystalline structure. d-nb.info Similarly, when using a mechano-chemical process, heat treatment of a milled sample at 1100 °C was sufficient to produce single-phase nickel aluminate spinel. In some cases, impurity peaks attributed to NiO can be present even after calcination at 800°C. bilkent.edu.tr The choice of synthesis route can also impact the final material's surface area and particle size. researchgate.net

Defect structures, including cation disorder and oxygen vacancies, are intrinsic to the this compound spinel lattice and influence its properties. The substitution of nickel cations, for example by rare-earth metals, can generate defects on the cationic lattice sites and may also lead to the formation of oxygen vacancies. mdpi.com

The crystal structure of this compound is dynamic and responds to thermal processing. Studies involving annealing at various temperatures followed by rapid quenching have shown that structural parameters like the unit cell edge and cation distribution undergo reequilibration. arizona.edugeoscienceworld.orggeoscienceworld.org

As the annealing temperature is increased from 800 °C to 1200 °C, the a cell edge increases, and the degree of inversion decreases, indicating a more random cation distribution. arizona.edu Interestingly, for samples annealed at temperatures above 1200 °C and then rapidly quenched, all measured structural parameters, including the cell edge and inversion parameter, were found to be equivalent. arizona.edugeoscienceworld.org This observation suggests that structural reequilibration occurs during the quenching procedure itself when the initial annealing temperature is very high. arizona.edu This kinetic effect implies a limit to preserving the high-temperature disordered state upon cooling.

Defect Structures and Oxygen Vacancy Dynamics

Microstructural and Morphological Characterization

The microstructure and morphology of this compound powders are heavily dependent on the synthesis route and thermal treatment. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used for this characterization. d-nb.infoptmk.netresearchgate.net

Powders synthesized via the sol-gel auto-combustion method consist of agglomerated, polyhedral particles with sizes in the range of 40–60 nm after calcination at 1200 °C. d-nb.info SEM images of as-synthesized powders often show agglomerated particles with a rounded shape. d-nb.info Another study using a combustion route found that the resulting NiAl₂O₄ system contains voids and pores, attributed to the large volume of gases released during combustion. electrochemsci.org

When formed within an Al₂O₃-Ni composite system, the NiAl₂O₄ spinel phase exhibits a distinct oval or "doughnut" shape, often with a characteristic void inside. ptmk.netresearchgate.net This morphology is thought to result from differences in thermal expansion coefficients. ptmk.net The spinel phase in these composites can show a homogeneous distribution throughout the material's volume, with an inner part composed of large, compact grains and an outer part that is more porous with smaller grains. ptmk.netresearchgate.net

Porous Structure Development and Morphology (e.g., cellular monoliths)

Spectroscopic and Diffractometric Techniques for Structural Probing

To investigate the atomic arrangement and crystal structure of this compound, spectroscopic and diffractometric techniques are indispensable. X-ray diffraction is the primary tool for phase identification and crystallographic analysis, while electron microscopy provides direct visualization of the material's microstructure.

X-ray diffraction (XRD) is the most common technique used to confirm the formation and phase purity of this compound. The diffraction patterns for crystalline NiAl₂O₄ consistently match the standard data for a cubic spinel structure (JCPDS card No. 10-0339) with the Fd-3m space group. dntb.gov.uaelectrochemsci.orgchalcogen.ro The presence of sharp, high-intensity diffraction peaks indicates a well-crystallized, long-range ordered structure. d-nb.info

XRD data is extensively used to determine key structural parameters. The average crystallite size (D) is frequently calculated from the broadening of diffraction peaks using the Debye-Scherrer formula. dntb.gov.uaresearchgate.netchalcogen.ro For example, crystallite sizes have been reported in the range of 5.78 to 20.55 nm and 44 to 57 nm in different studies. dntb.gov.uachalcogen.ro The lattice parameter (a) is another crucial value derived from XRD patterns, with reported values around 8.039 to 8.342 Å. dntb.gov.uaresearchgate.net

The technique is also vital for tracking the phase evolution during synthesis. For instance, XRD analysis can show that the formation of the NiAl₂O₄ structure begins at temperatures around 900°C, with a single-phase spinel being achieved at higher temperatures, such as 1200°C. d-nb.infochalcogen.ro In other synthesis routes like mechanical alloying, XRD patterns show the gradual appearance of NiAl₂O₄ peaks with increasing milling time, culminating in a single-phase product after 60 hours. Rietveld refinement of powder XRD data is a more advanced analysis method used to determine detailed structural information, such as the precise distribution of Ni²⁺ and Al³⁺ cations between the tetrahedral and octahedral sites within the spinel structure. researchgate.net

Table 2: Structural Parameters of NiAl₂O₄ Determined by XRD

| Synthesis Method | Calcination Temp. (°C) | Crystallite Size (nm) | Lattice Parameter (a) (Å) | Reference |

|---|---|---|---|---|

| Sol-gel | 700 | 5.78 | 8.342 | dntb.gov.uaresearchgate.net |

| Sol-gel | 900 | 11.33 | 8.243 | dntb.gov.uaresearchgate.net |

| Sol-gel | 1100 | 16.78 | 8.136 | dntb.gov.uaresearchgate.net |

| Sol-gel | 1300 | 20.55 | 8.039 | dntb.gov.uaresearchgate.net |

| Mechanical Alloying | N/A (60h milling) | ~12 | - | |

| Sintering Process | 1000 | 33.3 | - | researchpublish.com |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the direct observation of the microstructure and morphology of this compound. SEM is primarily used to examine surface topography, particle shape, size distribution, and the degree of agglomeration. d-nb.infodntb.gov.uaelectrochemsci.orgchalcogen.ro

SEM images have revealed various morphologies, such as agglomerated, rounded particles, d-nb.info interconnected grains, iust.ac.ir and porous, foam-like structures resulting from gas evolution during combustion synthesis. electrochemsci.org The effect of processing parameters, like calcination temperature, is clearly visualized with SEM; images can show the transition from agglomerated particles to more uniform and closely packed spherical nanoparticles as the temperature increases. d-nb.info In composites, SEM is used to observe the distribution of the NiAl₂O₄ phase within the matrix, which is often found to be homogeneous. researchgate.netptmk.netrdd.edu.iq

TEM provides higher resolution imaging, allowing for the confirmation of nanoscale particle dimensions and the examination of crystallinity. d-nb.infosid.ir TEM studies have confirmed that NiAl₂O₄ samples consist of polyhedral particles with sizes in the range of 40–60 nm. d-nb.info In other work, TEM analysis of a heat-treated, milled sample showed relatively large agglomerated particles and sintered clusters smaller than 200 nm. High-resolution TEM (HR-TEM) can even provide lattice-resolution images, offering further insight into the crystalline structure of the nanoparticles. daneshyari.comrsc.org Together, SEM and TEM provide a comprehensive picture of the material's morphology from the micro- to the nano-scale. sid.irresearchgate.netscientific.netingentaconnect.com

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the vibrational modes of chemical bonds within a material, thereby providing insights into its molecular structure and the formation of the spinel phase. In the analysis of this compound, FTIR spectra typically exhibit characteristic absorption bands that confirm the successful synthesis of the spinel structure.

The FTIR spectrum of NiAl₂O₄ synthesized and calcined at high temperatures displays several key absorption bands. researchpublish.comscispace.com Prominent peaks are generally observed in the fingerprint region below 1000 cm⁻¹, which are indicative of the metal-oxygen bonds in the spinel lattice. imp.kiev.ua Specifically, two main characteristic peaks confirm the spinel phase. A band around 728 cm⁻¹ is associated with the lattice vibrations of tetrahedrally coordinated Al-O bonds. Another significant peak at approximately 500 cm⁻¹ corresponds to the stretching vibration mode of Al-O in the octahedrally coordinated sites. Some studies report a broader range for these vibrations, with bands appearing between 400 and 800 cm⁻¹. researchgate.net

Additionally, a broad absorption band is often observed at higher wavenumbers, typically around 3420-3447 cm⁻¹, which is attributed to the O-H stretching vibrations of hydroxyl groups from physisorbed water or hydrogen-bonded hydroxyl groups on the surface of the spinel. researchpublish.com Weaker bands around 1630 cm⁻¹ and 1410 cm⁻¹ can also be present, corresponding to the bending vibrations of water molecules and residual organic groups from the synthesis process, respectively. researchpublish.com The presence and intensity of these bands can vary depending on the synthesis method and thermal treatment of the material. scispace.com

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~728 | Al-O stretching in tetrahedral sites | |

| ~500 | Al-O stretching in octahedral sites | |

| ~3447 | O-H stretching of adsorbed water/hydroxyl groups | |

| ~1630 | O-H bending of adsorbed water | researchpublish.com |

| ~650, 550, 498 | Stretching vibrations of tetrahedral and octahedral bonds | researchpublish.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS provides critical information about the oxidation states and coordination environments of nickel and aluminum on the catalyst surface.

The Ni 2p spectrum of NiAl₂O₄ is particularly informative. The Ni 2p₃/₂ peak can be deconvoluted to identify different nickel species. acs.org A peak at a binding energy of approximately 852.0-852.3 eV is assigned to metallic nickel (Ni⁰). acs.org Another component, typically found around 855.0-855.8 eV, is attributed to Ni²⁺ ions in an octahedral coordination, characteristic of the inverse spinel structure of NiAl₂O₄. acs.orgacs.orgumons.ac.be A shake-up satellite peak is also observed at a higher binding energy, around 861-862 eV, which is a hallmark of the Ni²⁺ state. acs.orgumons.ac.be The relative intensities of these peaks can provide insights into the degree of reduction and the surface composition of the material. acs.org

The Al 2p spectrum typically shows a peak corresponding to Al³⁺ in the aluminate structure. tandfonline.com The binding energy for the Al 2p peak is generally observed around 73.6-74.0 eV. umons.ac.be The O 1s spectrum can also be analyzed to distinguish between different oxygen environments, such as those in the spinel lattice and in surface hydroxyl groups. acs.org The surface Al/Ni molar ratio can be determined from the XPS peak areas, often revealing a surface enrichment of aluminum. acs.org

| Element/Orbital | Binding Energy (eV) | Species Assignment | Reference |

|---|---|---|---|

| Ni 2p₃/₂ | ~852.1 | Metallic Nickel (Ni⁰) | acs.org |

| Ni 2p₃/₂ | ~855.7 | Octahedral Ni²⁺ (NiOh²⁺) | acs.org |

| Ni 2p₃/₂ | ~861.0 | Ni²⁺ Shake-up Satellite | acs.org |

| Al 2p | ~74.0 | Al³⁺ in Aluminate | umons.ac.be |

| O 1s | ~534.0 | Lattice Oxygen (O²⁻) | tandfonline.com |

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. When coupled with scanning electron microscopy (SEM), it provides elemental mapping of the sample's surface. In the context of this compound, EDS is employed to confirm the elemental composition and homogeneity of the synthesized material.

EDS analysis of NiAl₂O₄ samples confirms the presence of nickel, aluminum, and oxygen. imp.kiev.uaelectrochemsci.org The quantitative analysis provides the atomic percentages of these elements, which can be compared to the stoichiometric formula of NiAl₂O₄. For instance, one study reported an elemental composition of approximately 19.97% aluminum, 25.37% nickel, and 54.66% oxygen, which is consistent with the expected ratios. imp.kiev.ua The absence of other elemental peaks in the EDS spectrum is a good indicator of the purity of the synthesized sample. imp.kiev.ua

Furthermore, by varying the accelerating voltage of the electron beam, EDS can provide information about the elemental distribution from the surface to the bulk of the material. electrochemsci.org Such depth profiling can reveal if there is any surface segregation of one of the constituent elements. Elemental mapping via EDS can also visualize the spatial distribution of nickel and aluminum, confirming the homogeneous incorporation of nickel into the alumina (B75360) matrix. acs.org

| Element | Atomic Percentage (%) | Reference |

|---|---|---|

| Aluminum (Al) | 19.97 | imp.kiev.ua |

| Nickel (Ni) | 25.37 | imp.kiev.ua |

| Oxygen (O) | 54.66 | imp.kiev.ua |

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass, while DTA detects the difference in temperature between the sample and a reference material. These methods are valuable for understanding the thermal stability and decomposition behavior of NiAl₂O₄ precursors during synthesis.

The TGA curve of a dried gel precursor for NiAl₂O₄ typically shows several stages of weight loss. An initial weight loss of about 10% occurring from room temperature to around 200°C is attributed to the removal of physically and chemically adsorbed water, corresponding to a broad endothermic peak in the DTA curve. sid.ir A subsequent significant weight loss, for example, around 30% at approximately 310°C, can be associated with the decomposition of nitrate (B79036) salts of aluminum and nickel. sid.ir A major exothermic peak at higher temperatures, such as 590°C, often indicates the decomposition of organic components used in the synthesis, like polyacrylamide gel, leading to the formation of the spinel oxide. sid.ir

The TGA of the final NiAl₂O₄ material can also reveal information about its stability and oxygen stoichiometry. For instance, a slight weight loss up to 440°C can be due to the loss of water molecules from the structure. aip.org Above this temperature, a gradual weight increase might be observed, which can be related to the filling of oxygen vacancies in the unit cell. aip.org

| Temperature Range (°C) | DTA Peak | Weight Loss (%) | Process | Reference |

|---|---|---|---|---|

| RT - 200 | Endothermic | ~10 | Removal of adsorbed water | sid.ir |

| ~310 | Endothermic | ~30 | Decomposition of metal nitrates | sid.ir |

| ~590 | Exothermic | Significant | Decomposition of organic gel and formation of spinel | sid.ir |

In Situ Neutron Diffraction Studies and Pair Distribution Function (PDF) Analysis

In situ neutron diffraction is a powerful technique for studying the crystallographic structure of materials under changing conditions, such as temperature or reactive atmospheres. Neutrons are particularly sensitive to lighter elements like oxygen and can distinguish between elements with similar X-ray scattering factors, such as nickel and aluminum. The Pair Distribution Function (PDF) analysis of neutron scattering data provides information about the local atomic structure, including short-range order and disorder.

In situ neutron diffraction has been used to monitor the reduction of NiAl₂O₄ at high temperatures, providing insights into phase evolution and strain. aip.org These studies have shown that the reduction process is associated with a volume shrinkage. aip.org Furthermore, neutron diffraction data has revealed structural evolution in the unreduced NiAl₂O₄, indicating a change in the cationic sublattice towards an inverse spinel structure. researchgate.net

PDF analysis of neutron scattering data on NiAl₂O₄ has provided a deeper understanding of the local atomic arrangements as a function of temperature. osti.gov At elevated temperatures, both long-range diffraction and short-range PDF analysis show that NiAl₂O₄ trends towards a state of maximum disorder, where the Ni²⁺ and Al³⁺ cations are randomly distributed over the available tetrahedral and octahedral sites. osti.gov The PDFs at different temperatures show changes in peak width and intensity, reflecting the structural disorder and thermal vibrations. osti.gov The local structure can be modeled using a two-phase approach, considering both "normal" cubic and "inverse" tetragonal atomic arrangements to accurately describe the observed data. osti.gov

| Technique | Condition | Observation | Reference |

|---|---|---|---|

| In Situ Neutron Diffraction | Reduction at 1220°C | Monitored reaction kinetics and volume shrinkage. | aip.org |

| In Situ Neutron Diffraction | Reduction | Structural evolution towards inverse spinel. | researchgate.net |

| Neutron PDF Analysis | Heating to 1000°C | Trend towards maximum cation disorder. | osti.gov |

| Neutron PDF Analysis | High Temperature | Local atomic rearrangement to a tetragonal symmetry. | osti.gov |

Theoretical and Computational Investigations of Dialuminium Nickel Tetraoxide

Density Functional Theory (DFT) Applications

DFT has become a powerful tool for investigating the properties of complex materials like dialuminium (B1238714) nickel tetraoxide. wikipedia.orgyoutube.commdpi.com It allows for the detailed study of electronic structure, atomic arrangement, and thermodynamic stability, providing a foundational understanding of the material's behavior. mdpi.comrsc.org

DFT calculations have been employed to determine the electronic structure and predict the band gap of NiAl₂O₄. Studies have shown that NiAl₂O₄ is a semiconductor with an indirect band gap. researchgate.netnih.govx-mol.com The calculated band gap values vary depending on the computational methods and approximations used. For instance, some DFT calculations predict a band gap of around 2.90 eV. questjournals.org Other studies using different functionals have reported values such as 3.51 eV. researchgate.net The electronic band structure reveals that the top of the valence band and the bottom of the conduction band are located at different points in the Brillouin zone, confirming the indirect nature of the band gap, specifically along the Γ → M symmetry points. researchgate.netnih.govx-mol.com These electronic structure calculations are crucial for understanding the optical and electrical properties of the material.

| Reported Band Gap (eV) | Computational Method/Experimental Technique | Reference |

|---|---|---|

| 2.90 | UV-vis spectroscopy | questjournals.org |

| 3.51 | Calculation | researchgate.net |

| 2.76 - 2.01 | UV–Vis spectra (with varying aluminum concentration) | researchgate.net |

| Indirect band gap | Periodic density functional theory | researchgate.netnih.govx-mol.com |

The spinel structure of NiAl₂O₄ allows for different arrangements of Ni²⁺ and Al³⁺ cations in the tetrahedral and octahedral sites. DFT calculations have been instrumental in modeling the atomic order and predicting the cation site occupancy. researchgate.netnih.govx-mol.com NiAl₂O₄ is predominantly an inverse spinel, where Ni²⁺ ions occupy octahedral sites, and Al³⁺ ions are distributed over both tetrahedral and octahedral sites. researchgate.netnih.govx-mol.comelectrochemsci.org At temperatures below 800 K, it exists as an inverse spinel. researchgate.netnih.govx-mol.com However, as the temperature increases, some degree of cation exchange occurs, leading to a partially inverse spinel structure. researchgate.netnih.govx-mol.com Even at high temperatures, such as 1500 K, the structure remains largely inverse, with approximately 95% of Ni²⁺ ions in octahedral sites. researchgate.netnih.govx-mol.com This cation distribution significantly influences the material's electronic and magnetic properties. electrochemsci.org

DFT calculations have been used to assess the thermodynamic stability of NiAl₂O₄ relative to its constituent oxides, nickel oxide (NiO) and aluminium oxide (Al₂O₃). researchgate.netnih.govx-mol.com These studies have confirmed that NiAl₂O₄ is thermodynamically stable under typical operating conditions, such as temperatures between 900 K and 1000 K and atmospheric pressure. researchgate.netnih.govx-mol.com The formation of the NiAl₂O₄ spinel phase from NiO and Al₂O₃ is a key factor in its application in high-temperature processes. d-nb.info The stability of NiAl₂O₄ is crucial for its use as a catalyst and in chemical-looping combustion. questjournals.org

DFT calculations have been applied to study the mechanisms of gas-phase reactions involving NiAl₂O₄. For instance, the reaction of a NiAl₂O₄⁺ cluster with methane (B114726) (CH₄) has been investigated using mass spectrometry and DFT. researchgate.net The calculations revealed that the reaction can proceed through two competing pathways, leading to the formation of either a methyl radical (CH₃•) or formaldehyde (B43269) (CH₂O). researchgate.net Such studies are vital for understanding the catalytic activity of NiAl₂O₄ in processes like methane conversion. researchgate.net The formation of the spinel phase is known to occur through solid-state reactions, often involving gaseous intermediates. d-nb.infopsu.edu

Spin State Analysis and Magnetic Properties Prediction (e.g., Ferromagnetism)

Advanced Simulation Approaches

Beyond standard DFT, advanced simulation approaches are being used to gain a more comprehensive understanding of NiAl₂O₄. In-situ neutron total scattering experiments, coupled with pair distribution function (PDF) analysis, have been used to study the effects of high temperatures on the atomic structure. osti.govnih.gov These studies reveal that with increasing temperature, both "normal" and "inverse" spinel structures tend towards a state of maximum disorder, where cations are randomly distributed. osti.gov This temperature-induced disorder is expressed locally as an atomic rearrangement to a tetragonal symmetry. osti.govnih.gov Molecular dynamics simulations are also employed to model cationic diffusion and understand the transport properties within the spinel structure. chemrxiv.org These advanced techniques provide a dynamic picture of the structural changes and their impact on the material's properties at various length scales and under different environmental conditions. nih.gov

Cation Self-Diffusion Dynamics

The movement of ions within a solid crystal lattice, known as diffusion, is a fundamental process governing the material's properties and stability at high temperatures. In oxides, the complexity of diffusion is increased due to the presence of distinct anion and cation sublattices. mdpi.com Generally, oxygen self-diffusion in oxides is significantly faster than cation self-diffusion. mdpi.com The migration of cations in materials like nickel oxide has been found to occur through a vacancy mechanism, where an ion moves into an adjacent empty lattice site. aps.orgcase.edu

This compound (NiAl₂O₄) is recognized for its notably fast cationic self-diffusion. researchgate.net This characteristic is intrinsically linked to the compound's ability to exhibit a variable degree of inversion within its spinel structure. researchgate.net The spinel structure can host cations in two types of crystallographic sites: tetrahedral and octahedral. The distribution of nickel (Ni²⁺) and aluminum (Al³⁺) ions between these sites is described by an inversion parameter. researchgate.net A high degree of disorder, or inversion, in the cation sublattice has a substantial impact on the diffusion pathways and energetics within the material. mdpi.com

Molecular dynamics (MD) simulations are a powerful tool for investigating these atomic-scale phenomena. Although specific MD studies on NiAl₂O₄ diffusion are not detailed in the provided sources, research on analogous complex oxides provides insight into the methodology. For instance, computational studies on honeycomb layered oxides have been used to systematically model cationic diffusion. chemrxiv.org These simulations can predict the activation energies for ion movement and establish correlations between diffusion rates and structural parameters, such as the distance between atomic layers. chemrxiv.org In a study of A₂Ni₂TeO₆ (where A = Li, Na, K), MD simulations revealed that an increase in the inter-layer distance directly correlated with enhanced cationic diffusion, demonstrating how computational models can elucidate the structural factors that control ion mobility. chemrxiv.org

The following table, based on data from a computational study of related nickel-based layered oxides, illustrates how activation energies for cation diffusion can be determined through simulation, providing a proxy for the type of data generated in theoretical investigations of ion dynamics.

| Compound | Calculated Activation Energy (eV) | Primary Diffusion Anisotropy |

|---|---|---|

| Li₂Ni₂TeO₆ | 0.56 | Restricted along ab-plane |

| Na₂Ni₂TeO₆ | 0.31 | Restricted along ab-plane |

| K₂Ni₂TeO₆ | 0.26 | Restricted along ab-plane |

Effect of Pressure on Structural Evolution

The crystal structure of this compound is highly sensitive to external pressure. NiAl₂O₄ can exist in a continuum between a 'normal' spinel and an 'inverse' spinel structure. researchgate.net In the normal configuration, (Ni²⁺)[Al₂³⁺]O₄, nickel ions occupy tetrahedral sites while aluminum ions occupy octahedral sites. researchgate.net In the inverse structure, (Al³⁺)[Ni²⁺Al³⁺]O₄, the larger Ni²⁺ ions move to octahedral sites, and half of the smaller Al³⁺ ions move to tetrahedral sites. researchgate.net The degree of this structural arrangement is quantified by the inversion parameter (I), where I=0 for a perfect normal spinel and I=1 for a fully inverse spinel. researchgate.net

To systematically investigate the structural evolution of NiAl₂O₄ under compression, high-pressure X-ray diffraction studies have been conducted using diamond anvil cells to apply pressures up to 35 GPa. researchgate.net Analysis of the diffraction patterns, particularly the relative intensities of reflections sensitive to cation arrangement, revealed a clear trend toward an inverse spinel structure as a function of increasing pressure. researchgate.net This pressure-induced ordering is thought to be driven by the fact that the lattice constant can decrease as the inversion parameter increases, allowing for a more compact accommodation of the nickel ions in the octahedral sites. researchgate.net This phenomenon suggests that compressive stresses, whether applied externally or generated internally during chemical reactions, play a significant role in dictating the precise atomic arrangement within the NiAl₂O₄ lattice. researchgate.net

The table below summarizes the observed relationship between applied pressure and the resulting structural changes in NiAl₂O₄.

| Parameter | Effect of Increasing Pressure | Underlying Mechanism |

|---|---|---|

| Inversion Parameter (I) | Increases | Cationic rearrangement toward inverse spinel structure. researchgate.net |

| Lattice Constant | Decreases | Better accommodation of Ni²⁺ ions in octahedral sites. researchgate.net |

| Cation Distribution | Ni²⁺ moves from tetrahedral to octahedral sites; Al³⁺ moves from octahedral to tetrahedral sites. | Structural response to minimize volume under compression. researchgate.net |

Computational Design and Optimization of NiAl₂O₄-Based Materials

Computational design and optimization offer a powerful paradigm for accelerating the development of advanced materials by creating virtual prototypes and reducing lengthy experimental feedback loops. friedmanresearch.comkaust.edu.sa For materials based on this compound, these approaches aim to enhance specific functional properties, such as catalytic activity, thermal stability, and structural integrity. friedmanresearch.comacs.org

A primary strategy in the optimization of NiAl₂O₄-based catalysts is the computational design of bimetallic or multimetallic alloys. acs.org The addition of a second metal to the nickel-based structure can significantly improve catalytic performance and stability, for instance, by mitigating deactivation from carbon deposition or the sintering of active metal particles at high temperatures. acs.org Integrated Computational Materials Engineering (ICME) provides a framework for these efforts, combining multiscale modeling with material science principles to engineer materials with desired properties from the atomic level up. friedmanresearch.com

Computational methods are also crucial for understanding and optimizing the synthesis and processing of NiAl₂O₄. Studies have shown that preparation conditions, such as the calcination temperature, directly influence the material's final structure, including its specific surface area and particle size. academie-sciences.fr Higher calcination temperatures can lead to the formation of larger particles, which in turn hinders the material's reducibility. academie-sciences.fr Computational models can simulate these processes to identify optimal synthesis parameters. Furthermore, theoretical investigations can help predict and control the structural stability of NiAl₂O₄, which can decompose into nickel oxide and alumina (B75360) under certain operational conditions, such as repeated oxidation-reduction cycles. academie-sciences.fr

The following table outlines key strategies and objectives in the computational design and optimization of materials derived from NiAl₂O₄.

| Computational Strategy | Objective | Example Application |

|---|---|---|

| Alloy Design | Enhance catalytic activity and stability. acs.org | Designing Ni-based bimetallic catalysts for dry reforming of methane with improved resistance to coking and sintering. acs.org |

| Process Simulation (e.g., Calcination) | Optimize material microstructure (e.g., surface area, particle size). academie-sciences.fr | Determining the ideal calcination temperature to achieve high surface area and good reducibility in NiAl₂O₄ supports. academie-sciences.fr |

| Integrated Computational Materials Engineering (ICME) | Develop materials with improved structural and thermal properties. friedmanresearch.com | Designing NiAl₂O₄-based composites with enhanced thermal management capabilities for high-temperature applications. friedmanresearch.com |

| Phase Stability Analysis | Predict and prevent material decomposition. academie-sciences.fr | Modeling the structural evolution of a NiAl₂O₄ binder during chemical looping combustion to prevent its degradation into NiO and Al₂O₃. academie-sciences.fr |

Advanced Studies on Electronic and Optical Behavior of Dialuminium Nickel Tetraoxide

Electronic Band Structure and Energy Level Characterization

The electronic properties of dialuminium (B1238714) nickel tetraoxide are intrinsically linked to its crystal structure and the arrangement of cations within the spinel lattice. It is a mixed cation oxide that typically exhibits a partially inverse spinel structure. imp.kiev.ua In an ideal normal spinel, divalent nickel (Ni²⁺) ions would occupy tetrahedral (A) sites, and trivalent aluminium (Al³⁺) ions would occupy octahedral (B) sites. chalcogen.ro However, in NiAl₂O₄, a degree of inversion occurs where some Ni²⁺ ions are found on octahedral sites and a corresponding number of Al³⁺ ions move to tetrahedral sites, a phenomenon influenced by the Jahn-Teller effect associated with the electronic structure of Ni²⁺. mdpi.com

The nature of the electronic band gap is a critical parameter determining the optical absorption and emission properties of a semiconductor. In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector (k-vector) in the Brillouin zone, allowing for efficient photon emission and absorption. wikipedia.orgdoitpoms.ac.uk Conversely, in an indirect band gap material, these points are at different k-vectors, and a transition requires the involvement of a phonon to conserve momentum, making radiative processes less efficient. wikipedia.orgdoitpoms.ac.uk

Direct Band Gap: Several experimental studies, utilizing UV-visible diffuse reflectance spectroscopy (UV-DRS), have characterized NiAl₂O₄ as a direct band gap semiconductor. d-nb.infosciopen.com The direct optical band gap is often calculated from the Tauc plot, derived from the Kubelka-Munk function, by plotting (αhν)² against the photon energy (hν), where α is the absorption coefficient. chalcogen.robilkent.edu.tr Reported values for the direct band gap vary depending on the synthesis method and calcination temperature, typically ranging from 2.37 eV to 3.45 eV. sid.ird-nb.infobilkent.edu.tr

Indirect Band Gap: In contrast, theoretical analyses based on periodic density functional theory (DFT) have suggested that NiAl₂O₄ is a semiconductor with an indirect band gap along the Γ → M symmetry points. researchgate.net

This discrepancy highlights the differences between experimental observations of optical transitions and theoretical calculations of the ground-state electronic structure. The experimentally determined direct gap likely corresponds to the lowest energy direct transition, which may be more prominent in optical absorption spectra than the true, but weaker, indirect transition.

Dialuminium nickel tetraoxide is known to be a partially inverse spinel, where the Ni²⁺ and Al³⁺ cations are distributed over both tetrahedral and octahedral sites. mdpi.comresearchgate.net This cationic disorder, or degree of inversion, significantly impacts the material's electronic properties. nih.govresearchgate.net The distribution can be represented by the formula (Ni₁₋ₓAlₓ)[NiₓAl₂₋ₓ]O₄, where parentheses denote tetrahedral sites and brackets denote octahedral sites, and 'x' is the inversion parameter.

The arrangement of cations influences the crystal field environment, which in turn affects the electronic energy levels. mdpi.com The presence of Ni²⁺ and Al³⁺ in both coordination environments creates a complex electronic structure. nih.gov This structural heterogeneity, with regions possessing varying degrees of local order, can lead to anomalous dielectric behavior and other unique electronic characteristics. nih.govresearchgate.net For instance, the cation distribution is directly linked to the material's permittivity response, magnetic behavior, and electrical conduction mechanisms. nih.gov The degree of inversion can be influenced by synthesis conditions and thermal treatments, providing a pathway to tune the electronic properties of the material. researchgate.net

The electronic states and band gap of this compound can be intentionally modified by introducing dopant or substituent cations into the spinel lattice. The effect of the dopant depends significantly on its ionic radius and electronic configuration.

Copper (Cu) Substitution: Substituting nickel with copper (Cu²⁺) has been shown to decrease the optical band gap of the material. chalcogen.robilkent.edu.tr Studies on Ni₁₋ₓCuₓAl₂O₄ have reported a decrease in the band gap from approximately 2.41 eV for pure NiAl₂O₄ to 1.98 eV with increasing copper content. chalcogen.roresearchgate.net Another study observed a band gap of 2.37 eV for NiAl₂O₄, which decreased with Cu substitution. bilkent.edu.tr This reduction is often attributed to the creation of defect levels within the band gap, which allows for the absorption of lower-energy photons. bilkent.edu.tr

Zinc (Zn) Substitution: In contrast to copper, doping with zinc (Zn²⁺) has been found to increase the band gap of NiAl₂O₄. researchgate.netresearchgate.net For example, one investigation reported a band gap of 3.51 eV for nanocrystalline NiAl₂O₄, which increased dramatically to 5.47 eV for zinc-doped samples (Ni₀.₅Zn₀.₅Al₂O₄). researchgate.netresearchgate.net This widening of the band gap is a significant modification of the electronic states, moving the optical absorption edge towards the ultraviolet region.

The table below summarizes the effect of selected dopants on the band gap of this compound.

| Compound | Dopant | Reported Band Gap (eV) | Effect on Band Gap | Reference(s) |

| NiAl₂O₄ | None | 2.37 - 3.51 | - | chalcogen.robilkent.edu.trresearchgate.net |

| Ni₁₋ₓCuₓAl₂O₄ | Copper (Cu) | 1.98 - 2.63 | Decrease | chalcogen.roresearchgate.netresearchgate.net |

| Ni₁₋ₓZnₓAl₂O₄ | Zinc (Zn) | 5.47 (for x=0.5) | Increase | researchgate.netresearchgate.net |

Influence of Cationic Distribution and Disorder on Electronic Properties

Photoexcitation and Charge Carrier Dynamics

The interaction of light with this compound initiates a series of photophysical processes, including the generation of charge carriers and their subsequent transport and recombination, which are fundamental to applications like photocatalysis. savvysciencepublisher.comgrafiati.com

When this compound absorbs a photon with energy equal to or greater than its band gap, an electron is promoted from the valence band (VB) to the conduction band (CB), creating an electron-hole pair (e⁻-h⁺). mdpi.comproquest.com The efficiency of any subsequent photochemical reaction depends critically on the separation of these charge carriers and the prevention of their recombination. mdpi.com

Once generated, charge carriers move through the material via specific transfer mechanisms. The nature of this transport is crucial for both electrical conductivity and photocatalytic activity.

Hopping Conduction: In terms of electrical properties, charge transport in NiAl₂O₄ has been described by a small polaron hopping mechanism. researchgate.net This process involves thermally activated hopping of charge carriers (electrons) between localized states, specifically between Ni²⁺ and Ni³⁺ ions situated on the octahedral sites within the spinel lattice. researchgate.netresearchgate.net The energy required to initiate this hopping process is the activation energy for conduction. researchgate.net

Electron-Hole Pair Generation and Separation Efficiency

Spectroscopic Probes of Electronic and Optical Transitions

Spectroscopic techniques are pivotal in elucidating the electronic structure and optical properties of this compound (NiAl₂O₄). These methods probe the interactions of light with the material, revealing details about electron transitions, energy levels, and defect states that govern its functionality in various optical and electronic applications.

UV-Visible Diffuse Reflectance Spectroscopy (UV-DRS) is a key analytical technique used to investigate the optical properties and electronic band structure of this compound. This non-destructive method measures the light reflected from the powdered sample over the ultraviolet and visible range (200–800 nm). mpg.de The resulting spectra provide insights into excitonic and interband transitions. For NiAl₂O₄, the spectra are analyzed using the Kubelka-Munk function, which converts the reflectance data into an equivalent absorption coefficient, allowing for the determination of the material's band gap energy (E_g). d-nb.infosciopen.com

Research has shown that the optical properties of NiAl₂O₄ are significantly influenced by factors such as calcination temperature and the specific coordination of nickel ions within the spinel structure. d-nb.infokarazin.ua The UV-DRS spectra of NiAl₂O₄ typically exhibit distinct absorption bands that are characteristic of its electronic transitions. mdpi.com A prominent band observed around 366 nm is attributed to both ligand-to-metal charge transfer (LMCT) and the ³A₂g → ³T₁g transitions of Ni(II) ions in an octahedral coordination environment. mdpi.com Additional bands at approximately 518 nm and 675 nm also correspond to octahedrally coordinated Ni(II) ions. mdpi.com Furthermore, shoulders appearing at 580 nm and 617 nm are indicative of Ni(II) ions in a tetrahedral coordination, confirming the mixed spinel nature of the material. mdpi.comresearchgate.net

The band gap of this compound, a crucial parameter for its application in photocatalysis and optoelectronics, has been reported to vary. Studies have shown that the direct band gap tends to increase with higher calcination temperatures. d-nb.infosciopen.com Reported values for the band gap energy fall within the range of 1.93 to 4.31 eV, depending on the synthesis method and processing conditions. karazin.uamdpi.com For instance, single-phase NiAl₂O₄ has been reported to have a reflectance of around 40% in the visible and infrared regions. d-nb.info

Table 1: UV-DRS Analysis of this compound

| Spectral Feature | Wavelength (nm) | Assignment | Reference |

| Absorption Band | 366 | Ligand-to-Metal Charge Transfer (LMCT) & Octahedral Ni(II) | mdpi.com |

| Absorption Band | 518 | Octahedral Ni(II) | mdpi.com |

| Absorption Shoulder | 580 | Tetrahedral Ni(II) | mdpi.com |

| Absorption Shoulder | 617 | Tetrahedral Ni(II) | mdpi.com |

| Absorption Band | 675 | Octahedral Ni(II) | mdpi.com |

| Property | Value Range | Notes | Reference |

| Optical Band Gap (E_g) | 1.93–4.31 eV | Varies with synthesis and calcination temperature. | karazin.uamdpi.com |

Studies on this compound nanoparticles have demonstrated distinct photoluminescent properties. When excited with a suitable wavelength, NiAl₂O₄ typically exhibits a strong emission in the blue region of the visible spectrum. d-nb.infosciopen.com Specifically, a prominent emission peak is often observed at approximately 450 nm. researchgate.net Some research also indicates that the emission from NiAl₂O₄ can extend into the green region of the spectrum. d-nb.infosciopen.com

The origin of these emissions is generally attributed to the presence of intrinsic defects within the crystal lattice, such as oxygen vacancies and cation disorder, as well as the electronic transitions involving the nickel ions. d-nb.inforesearchgate.net The type of transition metal and the concentration of defects are considered responsible for the observed PL phenomena. d-nb.inforesearchgate.net The high blue emission intensity suggests that this compound could be a promising candidate for applications in blue light-emitting devices and as a fluorescent material. d-nb.infosciopen.com

Table 2: Photoluminescence (PL) Emission Characteristics of this compound

| Emission Color | Peak Wavelength (nm) | Potential Origin | Reference |